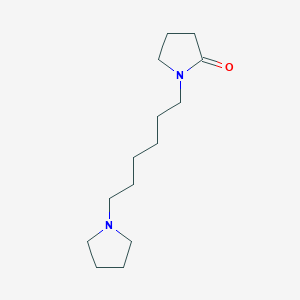
Aluminium niobate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, compound with niobium (3:1), also known as Aluminum niobium (3:1), is an intermetallic compound with the chemical formula Al₃Nb. This compound is known for its unique properties, including high melting point, excellent corrosion resistance, and significant mechanical strength. It is primarily used in high-temperature structural applications and has garnered interest in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing Aluminum niobium (3:1) is through high-frequency electromagnetic fusion melting. This process involves mixing pure niobium powder and pure aluminum powder in a specific ratio, followed by melting and solidification at room temperature . Another method involves shock wave loading using a light-gas gun, which creates high-temperature and high-pressure conditions to synthesize the compound .
Industrial Production Methods: Industrial production of Aluminum niobium (3:1) typically involves the aluminothermic reduction of niobium oxide. This process includes mixing niobium oxide with aluminum powder and heating the mixture to initiate a reduction reaction, resulting in the formation of Aluminum niobium (3:1) .
Chemical Reactions Analysis
Types of Reactions: Aluminum niobium (3:1) undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxygen to form aluminum oxide and niobium oxide. In the presence of dilute acids, it forms corresponding salts such as aluminum sulfate, aluminum chloride, and aluminum nitrate .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, dilute sulfuric acid, hydrochloric acid, and nitric acid. The reactions typically occur under standard laboratory conditions, with the formation of aluminum oxide and niobium oxide as major products .
Scientific Research Applications
Aluminum niobium (3:1) has a wide range of scientific research applications. In chemistry, it is used as a high-temperature structural material due to its excellent mechanical properties and corrosion resistance . In biology and medicine, it is explored for its potential use in biomedical implants and devices due to its biocompatibility and stability . In industry, it is used in aerospace applications for its high strength and resistance to oxidation at elevated temperatures .
Mechanism of Action
The mechanism by which Aluminum niobium (3:1) exerts its effects involves its interaction with various molecular targets and pathways. The compound’s high melting point and excellent mechanical properties are attributed to the strong bonding between aluminum and niobium atoms. Additionally, its corrosion resistance is due to the formation of a protective oxide layer on its surface, which prevents further oxidation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Aluminum niobium (3:1) include other aluminum-based intermetallic compounds such as Aluminum titanium (3:1) and Aluminum zirconium (3:1). These compounds share similar properties, including high melting points and excellent mechanical strength .
Uniqueness: What sets Aluminum niobium (3:1) apart from these similar compounds is its superior corrosion resistance and stability at high temperatures. This makes it particularly suitable for applications in harsh environments, such as aerospace and high-temperature industrial processes .
Properties
CAS No. |
12004-70-5 |
|---|---|
Molecular Formula |
AlNb |
Molecular Weight |
119.88791 g/mol |
IUPAC Name |
aluminum;niobium |
InChI |
InChI=1S/Al.Nb |
InChI Key |
QNTVPKHKFIYODU-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Al].[Nb] |
Canonical SMILES |
[Al].[Nb] |
Key on ui other cas no. |
12004-70-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl alcohol,[7-14c]](/img/structure/B79828.png)











